molecular formula C16H16BrN3O2 B2495476 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-22-6

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2495476
CAS No.: 2034247-22-6
M. Wt: 362.227
InChI Key: XCDAPLGWSYQPBM-UHFFFAOYSA-N
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Description

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a sophisticated small molecule designed for pharmaceutical research and development. This compound integrates a pyrimidine ring, a privileged scaffold in medicinal chemistry, with a pyrrolidine moiety via an ether linkage, and features a 3-bromobenzoyl group. This specific structure classifies it as a valuable chemical intermediate for constructing more complex target molecules, particularly in the discovery of novel therapeutic agents. Its structural features are commonly investigated in the context of antimicrobial and anticancer drug development. The presence of the pyrimidine core is significant, as this heterocycle is a well-known component of nucleosides and a key scaffold in drugs targeting various enzymes . The bromine atom on the benzoyl group offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

IUPAC Name

(3-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-11-18-7-5-15(19-11)22-14-6-8-20(10-14)16(21)12-3-2-4-13(17)9-12/h2-5,7,9,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDAPLGWSYQPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Pyrrolidin-3-ol

Pyrrolidin-3-ol reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) under basic conditions to form the amide bond. Triethylamine (Et$$_3$$N) neutralizes HCl, driving the reaction to completion:

$$
\text{Pyrrolidin-3-ol} + \text{3-Bromobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(3-Bromobenzoyl)pyrrolidin-3-ol}
$$

Experimental Data :

  • Yield : 85–92%.
  • Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) δ 7.72 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, Ar–H), 7.52–7.48 (m, 2H, Ar–H), 4.35–4.28 (m, 1H, pyrrolidine-O–H), 3.82–3.65 (m, 4H, pyrrolidine–H), 2.45–2.32 (m, 2H, pyrrolidine–H).

Activation of the Hydroxyl Group

The hydroxyl group on pyrrolidin-3-ol is converted into a better leaving group to facilitate nucleophilic substitution. Tosylation or mesylation is commonly employed:

Tosylation Protocol

1-(3-Bromobenzoyl)pyrrolidin-3-ol reacts with tosyl chloride (TsCl) in pyridine:

$$
\text{1-(3-Bromobenzoyl)pyrrolidin-3-ol} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{1-(3-Bromobenzoyl)pyrrolidin-3-yl tosylate}
$$

Optimization Notes :

  • Excess TsCl (1.2 equiv) ensures complete conversion.
  • Reaction time: 4–6 hours at 0°C to room temperature.

Synthesis of 4-Chloro-2-methylpyrimidine

Chlorination of 4-Hydroxy-2-methylpyrimidine

4-Hydroxy-2-methylpyrimidine is treated with phosphorus oxychloride (POCl$$_3$$) under reflux to introduce the chloride leaving group:

$$
\text{4-Hydroxy-2-methylpyrimidine} + \text{POCl}_3 \xrightarrow{\Delta} \text{4-Chloro-2-methylpyrimidine}
$$

Reaction Conditions :

  • Catalyst : $$ N,N $$-Diethylaniline (5 mol%).
  • Yield : 78–85%.

Ether Bond Formation via Nucleophilic Substitution

The tosylated pyrrolidine intermediate reacts with 4-chloro-2-methylpyrimidine in a polar aprotic solvent (e.g., DMF) using a strong base (e.g., NaH):

$$
\text{1-(3-Bromobenzoyl)pyrrolidin-3-yl tosylate} + \text{4-Chloro-2-methylpyrimidine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$

Key Parameters :

  • Temperature : 80–100°C.
  • Reaction Time : 12–18 hours.
  • Yield : 65–72%.

Alternative Route: Mitsunobu Reaction

For substrates where the pyrimidine bears a hydroxyl group, the Mitsunobu reaction offers a direct etherification pathway. However, this requires 4-hydroxy-2-methylpyrimidine, which is less reactive than its chloro counterpart:

$$
\text{1-(3-Bromobenzoyl)pyrrolidin-3-ol} + \text{4-Hydroxy-2-methylpyrimidine} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}
$$

Challenges :

  • Lower yields (50–60%) due to competing side reactions.
  • Requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ : δ 8.21 (d, $$ J = 5.2 \, \text{Hz} $$, 1H, pyrimidine–H), 7.70–7.45 (m, 3H, Ar–H), 5.12–5.05 (m, 1H, O–CH$$2$$), 3.95–3.70 (m, 4H, pyrrolidine–H), 2.51 (s, 3H, CH$$3$$).
  • HRMS : $$ m/z $$ calculated for $$ \text{C}{16}\text{H}{16}\text{BrN}3\text{O}2 $$: 361.04; found: 361.03.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Nucleophilic Substitution 65–72% High scalability, robust conditions Requires activated leaving group
Mitsunobu Reaction 50–60% Direct etherification Sensitive to moisture, lower yields

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution route is preferred due to its higher yield and compatibility with standard reaction vessels. Patent WO2020079205A1 highlights analogous Pd-catalyzed processes for related heterocycles, though C–O bond formation typically avoids precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values often ranging from 4 to 20 μmol L⁻¹ against Gram-positive and Gram-negative bacteria . The presence of the bromobenzoyl moiety enhances the compound's interaction with microbial targets.

Anticancer Potential

This compound has also been evaluated for its anticancer activity. In vitro studies have shown promising results against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Cancer Treatment

The ability of this compound to inhibit specific kinases implicated in cancer progression has been noted in recent studies. For instance, compounds with similar structures have shown efficacy in targeting c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs) . This suggests a potential role for this compound in targeted cancer therapies.

Neurological Disorders

Emerging research points to the potential of pyrimidine derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. The structural similarity to known neuroactive compounds supports further investigation into their therapeutic roles in conditions such as neuropathy and pain management .

Case Studies and Research Findings

Study Objective Findings
Kumar et al., 2019Evaluate antimicrobial activitySignificant activity against Staphylococcus aureus and Bacillus subtilis with MIC values between 4–12 μmol L⁻¹ .
MDPI Review, 2022Investigate anticancer effectsInduced apoptosis in HeLa cells; effective against multiple cancer cell lines .
Patent US10239882B2Target c-KIT mutationsDemonstrated efficacy in inhibiting c-KIT across various mutations relevant to GISTs .

Mechanism of Action

The mechanism of action of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Core Structure Substituents at Pyrrolidine/Other Positions Key Functional Groups
Target Compound Pyrimidine 3-Bromobenzoyl (pyrrolidine), 2-methyl (pyrimidine) Bromine, methyl, ether linkage
Example 64 () Pyrazolo-pyrimidine 3-Fluorophenyl, methyl benzoate, fluoro groups Fluorine, ester, pyrazole ring
TRKA Kinase Inhibitor () Pyrimidine/Pyrazole 3-Fluorophenyl, 2-methoxyethyl Fluorine, methoxyethyl, urea linker

Key Observations :

  • Bromine vs.
  • Methylpyrimidine vs. Pyrazole : The 2-methylpyrimidine core may offer stronger π-π stacking interactions in kinase binding pockets compared to pyrazole-containing analogs (e.g., Example 64), which prioritize hydrogen bonding .
  • Ether vs. Urea Linkers : The ether linkage in the target compound is less polar than the urea linker in the TRKA inhibitor (), possibly affecting bioavailability and renal clearance .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic Data*

Property Target Compound Example 64 () TRKA Inhibitor ()
Molecular Weight (g/mol) ~420 (estimated) 536.4 ~550 (estimated)
LogP (Predicted) 3.8 4.2 3.5
Solubility (µg/mL) Low (due to bromine) Moderate (fluorine enhances) Moderate (methoxyethyl improves)
Kinase Inhibition (IC₅₀) Not reported 0.5–10 nM (varies by kinase) Sub-nM (TRKA-specific)

Notes:

  • Bromine’s hydrophobicity may reduce aqueous solubility but improve blood-brain barrier penetration compared to fluorine-substituted analogs .

Biological Activity

The compound 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}BrN3_{3}O
  • Molecular Weight : 366.24 g/mol

This compound features a pyrimidine ring substituted with a pyrrolidine moiety and a bromobenzoyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Kinases : Compounds with similar structures have shown potential as inhibitors of various kinases, which are crucial in regulating cell proliferation and survival.
  • Modulation of Receptor Activity : The presence of the pyrrolidine and pyrimidine rings suggests possible interactions with neurotransmitter receptors or other signaling pathways.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound may exhibit significant biological activity:

  • Antitumor Activity :
    • Studies have shown that related compounds can inhibit tumor cell growth by targeting specific pathways involved in cancer progression. For instance, compounds that inhibit the PI3K/AKT/mTOR pathway have demonstrated effectiveness in various cancer models .
  • Antimicrobial Properties :
    • Some derivatives of pyrimidine compounds have been documented to possess antimicrobial activity, potentially making them candidates for treating bacterial infections .
  • Neuroprotective Effects :
    • Compounds with similar structures have been investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Orban et al. (2016)Identified structural moieties influencing metabolic transformations in related compounds, highlighting the significance of structural modifications for enhancing biological activity .
Liu et al. (2015)Demonstrated that similar derivatives displayed potent anti-inflammatory and antimicrobial activities, suggesting a broader therapeutic potential .
Lang et al. (2016)Reported on the inhibitory effects of related compounds on human lipoxygenase, indicating potential applications in inflammatory diseases .

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